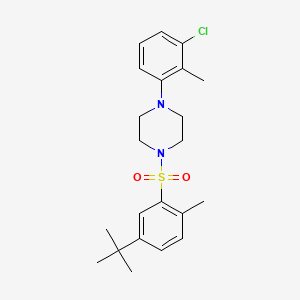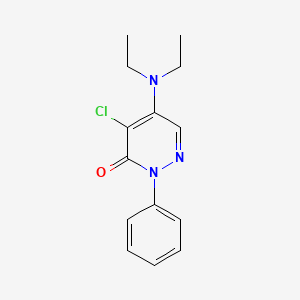![molecular formula C19H21ClN4O3S2 B12202771 2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12202771.png)
2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine derivatives with isothiocyanates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a piperidine ring, sulfonyl group, and hydrazinecarbothioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21ClN4O3S2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)sulfonylpiperidine-3-carbonyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H21ClN4O3S2/c20-15-8-10-17(11-9-15)29(26,27)24-12-4-5-14(13-24)18(25)22-23-19(28)21-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2,(H,22,25)(H2,21,23,28) |
InChI Key |
HLHHYBFCJSMWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine](/img/structure/B12202688.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12202695.png)

![3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12202703.png)
![3'-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one](/img/structure/B12202706.png)
amine](/img/structure/B12202718.png)
![1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B12202727.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide](/img/structure/B12202735.png)
![N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12202742.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12202754.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12202761.png)

![[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12202784.png)
